molecular formula C12H16N2O3S B14215161 3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid CAS No. 819864-40-9

3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid

Cat. No.: B14215161
CAS No.: 819864-40-9
M. Wt: 268.33 g/mol
InChI Key: PRHXTQURYTVNIM-UHFFFAOYSA-N
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Description

3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid is an organic compound characterized by the presence of a cyano group, a phenylethyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid typically involves the reaction of 1-cyano-1-phenylethylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The cyano group and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: Similar in structure but lacks the cyano and phenylethyl groups.

    1-Cyano-1-phenylethylamine: Contains the cyano and phenylethyl groups but lacks the sulfonic acid group.

Uniqueness

3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

819864-40-9

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

3-[(1-cyano-1-phenylethyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H16N2O3S/c1-12(10-13,11-6-3-2-4-7-11)14-8-5-9-18(15,16)17/h2-4,6-7,14H,5,8-9H2,1H3,(H,15,16,17)

InChI Key

PRHXTQURYTVNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)NCCCS(=O)(=O)O

Origin of Product

United States

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